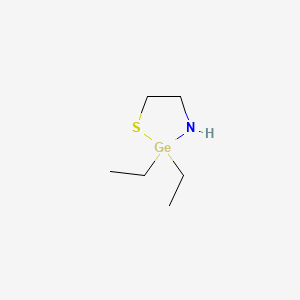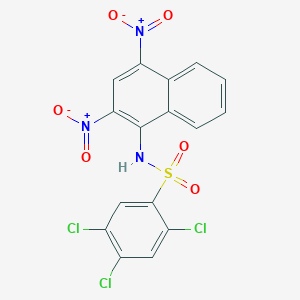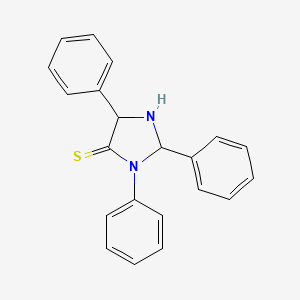
2,3,5-Triphenylimidazolidine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triphenylimidazolidine-4-thione is a heterocyclic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of three phenyl groups attached to the imidazolidine ring, with a thione group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenylimidazolidine-4-thione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2,3,5-Triphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
作用机制
The mechanism of action of 2,3,5-Triphenylimidazolidine-4-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects. Additionally, the phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
2,3,5-Triphenylimidazolidine-4-thione can be compared with other imidazolidine derivatives such as:
Imidazolidine-2-thione: Similar structure but with different substitution patterns, leading to varied biological activities.
Imidazole-2-thione: Contains an imidazole ring instead of imidazolidine, resulting in distinct chemical properties and applications.
Thiazolidine derivatives: These compounds have a sulfur atom in the ring, which can significantly alter their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
50530-28-4 |
|---|---|
分子式 |
C21H18N2S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2,3,5-triphenylimidazolidine-4-thione |
InChI |
InChI=1S/C21H18N2S/c24-21-19(16-10-4-1-5-11-16)22-20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15,19-20,22H |
InChI 键 |
AWRPLHRRJKPKGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=S)N(C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


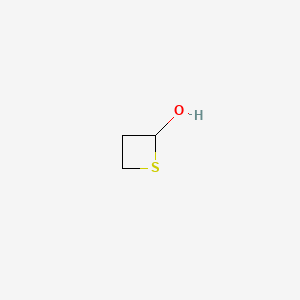
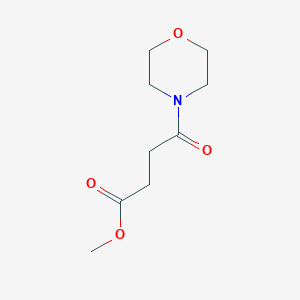
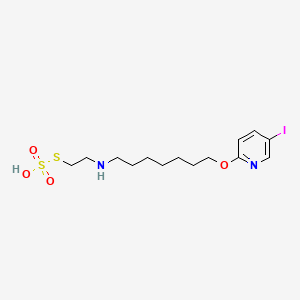
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)



